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Compound of Interest

Compound Name: 1-Benzyl-2-pyrrolidinone

Cat. No.: B1346716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-benzyl-2-
pyrrolidinone (CAS No: 5291-77-0), a key intermediate in pharmaceutical synthesis. The

document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Molecular Structure and Spectroscopic Overview
1-Benzyl-2-pyrrolidinone, with the molecular formula C₁₁H₁₃NO, possesses a distinct

structure featuring a five-membered lactam ring (pyrrolidinone) and a benzyl group attached to

the nitrogen atom. This combination of an amide functional group, an aromatic ring, and

aliphatic protons gives rise to a characteristic spectroscopic fingerprint, which is invaluable for

its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-benzyl-2-pyrrolidinone, both ¹H and ¹³C NMR provide specific signals

corresponding to each unique proton and carbon environment. The data presented here is

based on spectra typically recorded in deuterated chloroform (CDCl₃).
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¹H NMR Spectral Data
The proton NMR spectrum of 1-benzyl-2-pyrrolidinone is characterized by distinct regions

corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons,

and the aliphatic protons of the pyrrolidinone ring.

Table 1: ¹H NMR Spectral Data for 1-Benzyl-2-pyrrolidinone

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 4.45 Singlet 2H
Benzylic protons (-

CH₂-Ph)

~ 3.25 Triplet 2H

Methylene protons

adjacent to N (-N-

CH₂-)

~ 2.40 Triplet 2H

Methylene protons

adjacent to C=O (-

CH₂-C=O)

~ 2.00 Multiplet 2H
Methylene protons (-

CH₂-CH₂-CH₂-)

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

spectrum for 1-benzyl-2-pyrrolidinone will show signals for the carbonyl carbon, the aromatic

carbons, the benzylic carbon, and the aliphatic carbons of the lactam ring.

Table 2: ¹³C NMR Spectral Data for 1-Benzyl-2-pyrrolidinone
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Chemical Shift (δ, ppm) Assignment

~ 175.0 Carbonyl carbon (C=O)

~ 137.0 Quaternary aromatic carbon (C-Ar)

~ 128.7 Aromatic methine carbons (CH-Ar)

~ 127.8 Aromatic methine carbons (CH-Ar)

~ 127.4 Aromatic methine carbon (CH-Ar)

~ 49.0 Benzylic carbon (-CH₂-Ph)

~ 47.0 Methylene carbon adjacent to N (-N-CH₂)

~ 31.0 Methylene carbon adjacent to C=O (-CH₂-C=O)

~ 18.0 Methylene carbon (-CH₂-CH₂-CH₂-)

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-benzyl-2-pyrrolidinone is dominated by a strong absorption band

corresponding to the amide carbonyl group.

Table 3: IR Spectral Data for 1-Benzyl-2-pyrrolidinone

Frequency (cm⁻¹) Intensity Vibration Functional Group

~ 3050 Medium C-H Stretch Aromatic

~ 2950 Medium C-H Stretch Aliphatic

~ 1680 Strong C=O Stretch Amide (Lactam)

~ 1495, 1450 Medium C=C Stretch Aromatic Ring

~ 1260 Medium C-N Stretch Amide

~ 700, 740 Strong C-H Bend
Monosubstituted

Benzene
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Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure. The molecular weight of 1-benzyl-2-
pyrrolidinone is 175.23 g/mol .

Table 4: Mass Spectrometry Fragmentation Data for 1-Benzyl-2-pyrrolidinone

m/z Proposed Fragment

175 [M]⁺ (Molecular Ion)

91 [C₇H₇]⁺ (Tropylium ion, often the base peak)

84 [C₄H₆NO]⁺ (Pyrrolidinone fragment)

77 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented

above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of 1-benzyl-2-pyrrolidinone in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a 90° pulse angle.
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Set the relaxation delay to 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

Acquire a sufficient number of scans (typically several thousand) to achieve an adequate

signal-to-noise ratio, with a relaxation delay of 2 seconds.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting

the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to

77.16 ppm.

IR Spectroscopy Protocol
Sample Preparation: As 1-benzyl-2-pyrrolidinone is a liquid at room temperature, the neat

liquid film method is appropriate. Place one drop of the neat liquid between two polished

sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Background Scan: First, run a background spectrum of the empty sample compartment to

subtract atmospheric CO₂ and H₂O absorptions.

Sample Scan: Place the salt plate assembly in the sample holder of the spectrometer.

Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans

are co-added to improve the signal-to-noise ratio.

Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1346716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a dilute solution of 1-benzyl-2-pyrrolidinone in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or

through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS, which provides detailed

fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) in positive ion mode is

suitable, which will primarily show the protonated molecule [M+H]⁺.

Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or ion

trap mass analyzer.

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-

300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The relative abundances of the fragment ions are normalized to the

most intense peak (the base peak).

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 1-benzyl-2-pyrrolidinone using the spectroscopic methods described.
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Caption: Workflow for structural analysis of 1-benzyl-2-pyrrolidinone.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzyl-2-pyrrolidinone: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346716#1-benzyl-2-pyrrolidinone-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

